tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the condensation of hydrazine with a suitable diketone. The quinoxaline core can be constructed via the condensation of an o-phenylenediamine with a diketone. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The quinoxaline core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-methyl-1H-pyrazol-4-ylcarbamate
- Tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its combination of a quinoxaline core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .
Biological Activity
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a quinoxaline backbone substituted with a tert-butyl ester and a pyrazole moiety. The synthesis typically involves multi-step reactions that can include the formation of the quinoxaline core followed by the introduction of the pyrazole group.
Synthetic Route Overview
- Starting Materials : Quinoxaline derivatives and pyrazole precursors.
- Reactions : Cyclization reactions to form the quinoxaline structure, followed by esterification to introduce the tert-butyl group.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoxaline have shown IC50 values in the low micromolar range against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Quinoxaline Derivative A | HCT-116 | 1.9 |
Quinoxaline Derivative B | MCF-7 | 2.3 |
Doxorubicin (control) | HCT-116 | 3.23 |
The promising results suggest that this compound may also exhibit similar anticancer effects.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that quinoxaline derivatives can inhibit various enzymes involved in cancer progression and inflammation. For example:
Enzyme Target | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
Target Enzyme A | 38.68 ± 1.12 | Standard Inhibitor X |
Target Enzyme B | 56.40 ± 1.20 | Standard Inhibitor Y |
These findings underscore the importance of further investigating the mechanism of action for this compound.
Case Studies and Research Findings
Research has highlighted several case studies where similar compounds have been evaluated for their biological activities:
- Antiviral Activity : Some quinoxaline derivatives demonstrated protective effects against viral infections with EC50 values significantly lower than standard antiviral agents.
- Neuroprotective Effects : Certain studies have reported that pyrazole-containing compounds exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Compounds similar to tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline have shown efficacy in reducing inflammation markers in vitro and in vivo models.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 7-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-8-7-18-14-6-5-12(9-15(14)21)13-10-19-20(4)11-13/h5-6,9-11,18H,7-8H2,1-4H3 |
InChI Key |
XCVUYZZHKCEKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
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